molecular formula C12H15ClF3N B8179274 2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl

2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl

Cat. No.: B8179274
M. Wt: 265.70 g/mol
InChI Key: SVADZSJCVMTWKI-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-1-3-9(7-10)8-11-5-2-6-16-11;/h1,3-4,7,11,16H,2,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVADZSJCVMTWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a benzyl precursor. This can be achieved through various methods, such as the reaction of benzyl halides with trifluoromethylating agents.

    Pyrrolidine Ring Formation: The benzyl intermediate is then reacted with pyrrolidine under suitable conditions to form the desired compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity and metabolic stability of drug candidates.

    Biological Research: It is used in the study of biological pathways and mechanisms, serving as a tool to investigate the effects of trifluoromethylated compounds on various biological systems.

    Industrial Applications: The compound is utilized in the synthesis of other chemicals and materials, contributing to the development of new products with improved properties.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride
  • 2-[3-(Trifluoromethyl)benzyl]piperidine hydrochloride
  • 2-[3-(Trifluoromethyl)benzyl]morpholine hydrochloride

Uniqueness

2-[3-(Trifluoromethyl)benzyl]pyrrolidine hydrochloride is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific binding interactions, which may not be observed in similar compounds with different ring structures or substituents.

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